N-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide
Overview
Description
N-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of N-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under specific reaction conditions.
Introduction of the fluorobenzyl group: This step involves the reaction of the oxadiazole intermediate with a fluorobenzyl halide, typically in the presence of a base such as potassium carbonate.
Attachment of the pyrrolylphenyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of specific proteins or enzymes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new polymers, coatings, or other industrial materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide depends on its specific interactions with molecular targets. These interactions can involve binding to proteins, enzymes, or receptors, leading to modulation of their activity. The compound’s effects may be mediated through various pathways, such as inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide: This compound features a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.
N-(4-methylbenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide: The presence of a methyl group instead of a fluorine atom can affect the compound’s reactivity and interactions with molecular targets.
N-(4-nitrobenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide:
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c21-16-7-3-14(4-8-16)13-22-19(26)20-23-18(24-27-20)15-5-9-17(10-6-15)25-11-1-2-12-25/h1-12H,13H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTGTQVZQJKVNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C(=O)NCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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